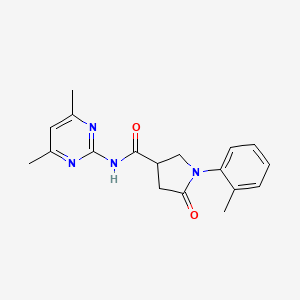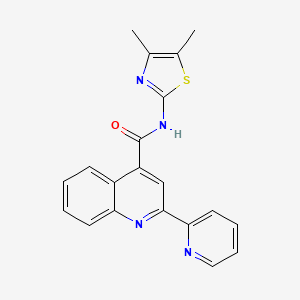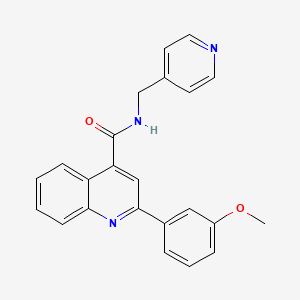![molecular formula C22H20F3N3O4 B11157833 1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11157833.png)
1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine is a complex organic compound that features a pyridine ring, a furan ring, and a piperazine ring. The presence of trifluoromethoxy and phenoxy groups adds to its chemical diversity and potential reactivity. This compound may have applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Attachment of the trifluoromethoxy group: This step may involve nucleophilic substitution reactions.
Formation of the piperazine ring: Piperazine can be synthesized through cyclization of appropriate diamines.
Coupling reactions: The final steps involve coupling the pyridine, furan, and piperazine rings through various organic reactions such as Suzuki coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of palladium or other metal catalysts.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors in biological systems, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)-4-(5-{[4-methoxyphenoxy]methyl}-2-furoyl)piperazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(2-Pyridinyl)-4-(5-{[4-chlorophenoxy]methyl}-2-furoyl)piperazine: Contains a chlorophenoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group is known for its electron-withdrawing properties, which can affect the compound’s interactions with other molecules.
Properties
Molecular Formula |
C22H20F3N3O4 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C22H20F3N3O4/c23-22(24,25)32-17-6-4-16(5-7-17)30-15-18-8-9-19(31-18)21(29)28-13-11-27(12-14-28)20-3-1-2-10-26-20/h1-10H,11-15H2 |
InChI Key |
YINOLNIOPTVJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11157750.png)

![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157765.png)
![2-chloro-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157766.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B11157771.png)
![Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11157774.png)


![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-6-yl)acetamide](/img/structure/B11157799.png)
![6-cyclopropyl-N-(3-isopropoxypropyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11157806.png)
![1-butyl-N-{4-[(2-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157810.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11157811.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11157813.png)
methanone](/img/structure/B11157824.png)
